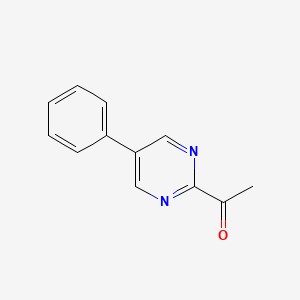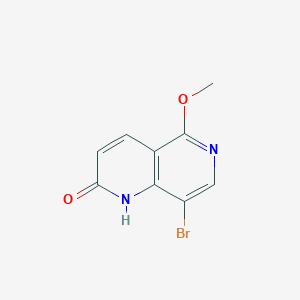
8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable naphthyridine precursor.
Bromination: Introduce the bromine atom at the 8th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduce the methoxy group at the 5th position using a methoxylating agent like sodium methoxide in methanol.
Cyclization: Form the final naphthyridinone structure through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-1,6-naphthyridin-2(1H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.
8-chloro-5-methoxy-1,6-naphthyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine, which might affect its chemical properties.
Uniqueness
8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups might offer distinct advantages in specific chemical or biological contexts.
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
8-bromo-5-methoxy-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9-5-2-3-7(13)12-8(5)6(10)4-11-9/h2-4H,1H3,(H,12,13) |
Clé InChI |
DLMUXHDMRIBTRK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=C1C=CC(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-A]pyridin-9(6H)-one](/img/structure/B13041611.png)
![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)
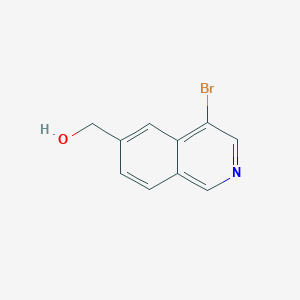
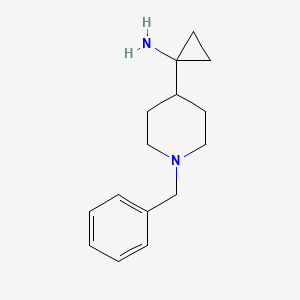
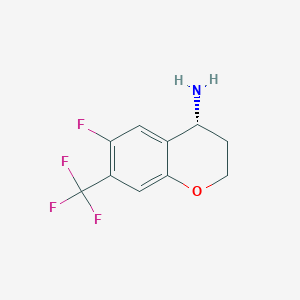
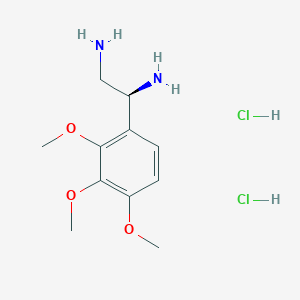
![Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate](/img/structure/B13041651.png)
![Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13041655.png)
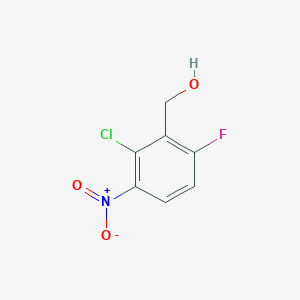
![(1S,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13041673.png)


